molecular formula C8H7NO B13366435 6-(Prop-1-yn-1-yl)pyridin-3-ol

6-(Prop-1-yn-1-yl)pyridin-3-ol

Cat. No.: B13366435
M. Wt: 133.15 g/mol
InChI Key: UTORTBXVUHJLJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Prop-1-yn-1-yl)pyridin-3-ol is a heterocyclic organic compound that features a pyridine ring substituted with a propynyl group at the 6-position and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Prop-1-yn-1-yl)pyridin-3-ol can be achieved through several methods. One common approach involves the reaction of 3-hydroxypyridine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and efficiency, potentially incorporating continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

6-(Prop-1-yn-1-yl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond in the propynyl group can be reduced to form an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of 6-(Prop-1-yn-1-yl)pyridin-3-one.

    Reduction: Formation of 6-(Prop-1-en-1-yl)pyridin-3-ol or 6-(Propyl)pyridin-3-ol.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

6-(Prop-1-yn-1-yl)pyridin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 6-(Prop-1-yn-1-yl)pyridin-3-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The propynyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-(Prop-2-yn-1-yl)pyridin-3-ol: Similar structure but with a different position of the triple bond.

    3-Hydroxypyridine: Lacks the propynyl group, making it less hydrophobic.

    6-Methylpyridin-3-ol: Contains a methyl group instead of a propynyl group, affecting its reactivity and interactions.

Uniqueness

6-(Prop-1-yn-1-yl)pyridin-3-ol is unique due to the presence of both a hydroxyl group and a propynyl group on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

6-prop-1-ynylpyridin-3-ol

InChI

InChI=1S/C8H7NO/c1-2-3-7-4-5-8(10)6-9-7/h4-6,10H,1H3

InChI Key

UTORTBXVUHJLJF-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=NC=C(C=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.